

Technical Guide: Synthesis and Isotopic Purity of Flutamide-d7

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Compound of Interest

Compound Name: Flutamide-d7

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Audience: Researchers, Scientists, and Drug Development Professionals

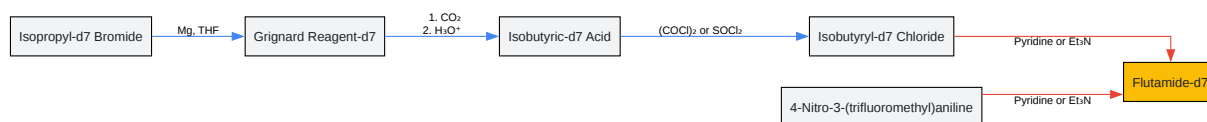
Abstract: This document provides a comprehensive technical overview of the synthesis and isotopic purity analysis of **Flutamide-d7**. **Flutamide-d7**, a deuterated analog of the nonsteroidal antiandrogen Flutamide, serves as a critical internal standard for the quantification of Flutamide in biological matrices by mass spectrometry[1]. The incorporation of seven deuterium atoms offers a distinct mass shift, enabling precise differentiation from the unlabeled drug. This guide details a robust synthetic pathway and outlines the essential analytical methodologies, including mass spectrometry and NMR spectroscopy, for the verification of its isotopic enrichment and chemical purity.

Synthesis of Flutamide-d7 (C₁₁H₄D₇F₃N₂O₃)

The synthesis of heptadeuterated Flutamide is achieved through a multi-step process, beginning with a deuterated isopropyl precursor and culminating in a condensation reaction with the aromatic amine core. The most commonly cited pathway involves the preparation of deuterated isobutyryl chloride, which then acylates 4-nitro-3-(trifluoromethyl)aniline[2].

Synthetic Pathway Overview

The synthesis initiates with the formation of a Grignard reagent from deuterated isopropyl bromide. This is followed by carboxylation to yield deuterated isobutyric acid, which is then converted to its acyl chloride derivative. The final step is the condensation of this acyl chloride with 4-nitro-3-(trifluoromethyl)aniline to produce **Flutamide-d7**.



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Caption: Synthetic pathway for **Flutamide-d7**.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **Flutamide-d7**.

Step 1: Synthesis of Isobutyric-d7 Acid

- To a flame-dried, three-necked flask under an inert atmosphere (Argon), add magnesium turnings in anhydrous tetrahydrofuran (THF).
- Slowly add a solution of isopropyl-d7 bromide in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.
- After the magnesium is consumed, cool the resulting Grignard reagent (II) in an ice bath.
- Bubble dry carbon dioxide (CO₂) gas through the solution or pour the solution over crushed dry ice.
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and acidify with dilute hydrochloric acid (HCl).
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield isobutyric-d7 acid (III)[2].

Step 2: Synthesis of Isobutyryl-d7 Chloride

- In a flask equipped with a reflux condenser and a gas trap, combine the isobutyric-d7 acid (III) obtained from the previous step with an excess of oxalyl chloride or thionyl chloride.
- A catalytic amount of N,N-dimethylformamide (DMF) may be added if using oxalyl chloride.
- Gently heat the mixture to initiate the reaction, as evidenced by gas evolution.
- After the reaction subsides, distill the mixture to remove excess reagent and isolate the pure isobutyryl-d7 chloride (IV)[2].

Step 3: Synthesis of **Flutamide-d7**

- Dissolve 4-nitro-3-(trifluoromethyl)aniline (V) in a suitable solvent such as pyridine or dichloromethane containing a base like triethylamine[3][4].
- Cool the solution in an ice bath.
- Slowly add the isobutyryl-d7 chloride (IV) dropwise to the cooled solution[2].
- Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC)[3].
- Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
- Collect the solid by vacuum filtration and wash with cold water.
- Purify the crude **Flutamide-d7** by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product[5][6].

Data Summary: Synthesis

Step	Starting Material(s)	Key Reagents	Product	Typical Yield (%)
1	Isopropyl-d7 Bromide	Mg, THF, CO ₂	Isobutyric-d7 Acid	75-85
2	Isobutyric-d7 Acid	Oxalyl Chloride or Thionyl Chloride	Isobutyryl-d7 Chloride	80-90
3	Isobutyryl-d7 Chloride, 4-Nitro-3-(trifluoromethyl)aniline	Pyridine or Triethylamine	Flutamide-d7	70-80

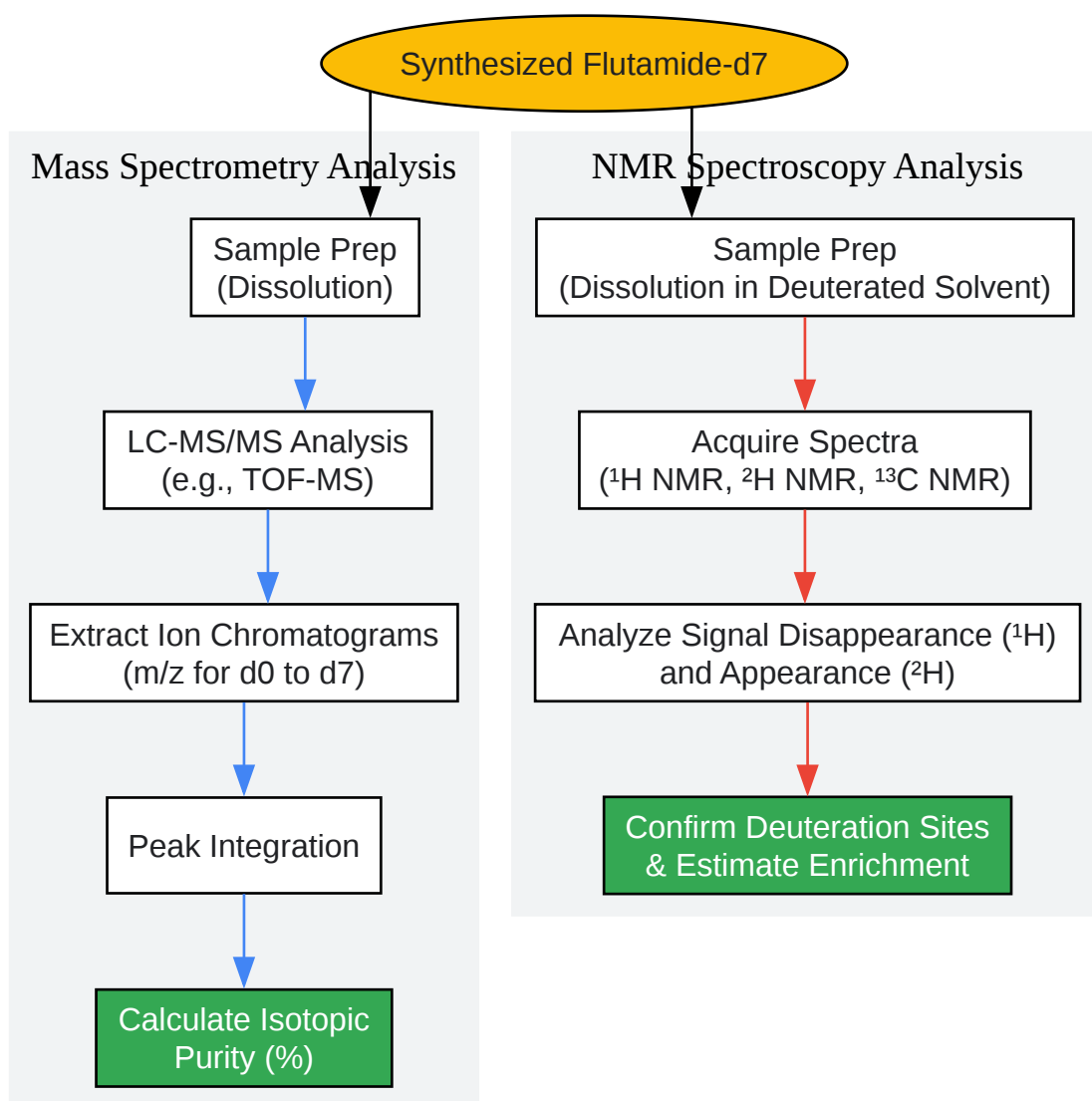
Note: Yields are estimates based on analogous non-deuterated syntheses and may vary.

Isotopic Purity Analysis

The determination of isotopic purity is paramount to confirm the level of deuterium incorporation and to ensure the reliability of **Flutamide-d7** as an internal standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Workflow

The synthesized **Flutamide-d7** is subjected to a rigorous analytical workflow to confirm its identity, chemical purity, and isotopic enrichment.



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Caption: Workflow for isotopic purity and structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for quantifying isotopic distribution[7].

Experimental Protocol (LC-MS/MS):

- Sample Preparation: Dissolve an accurately weighed sample of **Flutamide-d7** in a suitable solvent like methanol or acetonitrile[1].

- Chromatography: Inject the sample into a UHPLC system to separate the analyte from any potential impurities[7]. A common column is a C18 reverse-phase column.
- Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) operating in electrospray ionization (ESI) negative or positive mode[8][9].
- Data Analysis:
 - Acquire the full scan mass spectrum for the chromatographic peak corresponding to **Flutamide-d7**.
 - Generate Extracted Ion Chromatograms (EICs) for the theoretical masses of each isotopic species, from d0 (unlabeled) to d7[7].
 - Integrate the peak area for each EIC.
 - Calculate the isotopic purity by expressing the peak area of the d7 species as a percentage of the sum of the areas for all isotopic species (d0 through d7).

Data Summary: Expected Mass-to-Charge Ratios

Isotopic Species	Formula	Exact Mass (Monoisotopic)	Expected m/z [M-H] ⁻
Flutamide-d0	C ₁₁ H ₁₁ F ₃ N ₂ O ₃	276.07	275.06
Flutamide-d1	C ₁₁ H ₁₀ DF ₃ N ₂ O ₃	277.08	276.07
...
Flutamide-d7	C ₁₁ H ₄ D ₇ F ₃ N ₂ O ₃	283.11	282.10

Note: The molecular weight of **Flutamide-d7** is 283.25[10]. The table shows representative monoisotopic masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and verifies the specific sites of deuterium incorporation.

Experimental Protocol (^1H and ^2H NMR):

- **Sample Preparation:** Dissolve the **Flutamide-d7** sample in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
- **^1H NMR Analysis:** Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the isopropyl methyl and methine protons confirms successful deuteration. The aromatic proton signals should remain unchanged.
- **^2H NMR Analysis:** Acquire a deuterium NMR spectrum. The presence of signals in regions corresponding to the deuterated isopropyl group provides direct evidence of deuterium incorporation.
- **^{13}C NMR Analysis:** In the ^{13}C NMR spectrum, carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the unlabeled compound[11].

Data Summary: Expected ^1H NMR Signal Changes

Protons	Unlabeled Flutamide (δ , ppm)	Expected in Flutamide-d7
Isopropyl -CH ₃ (6H)	~1.3 (doublet)	Signal absent or greatly diminished
Isopropyl -CH (1H)	~3.0 (septet)	Signal absent or greatly diminished
Aromatic -CH (3H)	~7.7 - 8.2 (multiplets)	Signals present and unchanged
Amide -NH (1H)	~8.5 (singlet)	Signal present and unchanged

Note: Chemical shifts (δ) are approximate and can vary based on solvent and instrument.

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